![molecular formula C18H22N8O2 B607614 5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine CAS No. 1382979-44-3](/img/structure/B607614.png)
5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine
Overview
Description
5-(6,6-Dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine (CAS: 1382979-44-3) is a heterocyclic compound with the molecular formula C₁₈H₂₂N₈O₂ and a molecular weight of 382.42 g/mol . Its structure combines a pyrimidin-2-amine core fused to a dihydropurino-oxazine scaffold, substituted with morpholine and dimethyl groups. The morpholine moiety likely enhances solubility, while the dimethyl group may influence conformational stability .
Preparation Methods
The synthetic routes and reaction conditions for paxalisib involve several key steps. The compound is synthesized through a series of chemical reactions that include the formation of a pyrimidine ring and the incorporation of a morpholine moiety. The industrial production methods for paxalisib are proprietary and involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The molecule contains:
-
A purino[8,9-c] oxazine core with fused bicyclic heterocycles.
-
A pyrimidin-2-amine substituent at position 5.
-
A morpholine group at position 4.
-
6,6-Dimethyl substitution on the oxazine ring.
Key reactive sites include:
Site | Functional Group | Potential Reactivity |
---|---|---|
Pyrimidine C2-amine | NH₂ | Nucleophilic substitution, acylation, or alkylation. |
Morpholine ring | Tertiary amine | Acid-base interactions, hydrogen bonding. |
Purino-oxazine core | Fused heterocycles | Electrophilic aromatic substitution (e.g., halogenation). |
Reported Synthetic Routes
While direct synthesis of this compound is not explicitly detailed in accessible literature, analogs and intermediates suggest the following pathways :
Step 1: Purino-oxazine Core Formation
-
Pd-catalyzed coupling of pyrazolopyrimidine precursors with morpholine derivatives under Buchwald-Hartwig conditions .
-
Example reaction:
Modification of the Pyrimidine Ring
-
Acylation : The C2-amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides .
-
Suzuki-Miyaura coupling : Halogenated pyrimidine derivatives enable cross-coupling with aryl boronic acids .
Morpholine Ring Modifications
-
Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions .
-
Oxidation : Morpholine can be oxidized to morpholine N-oxide using m-CPBA .
Stability and Degradation Pathways
-
Hydrolysis : The oxazine ring may undergo acid-catalyzed hydrolysis under strongly acidic conditions (pH < 2) .
-
Oxidative degradation : Susceptible to oxidation at the purine C8 position via H₂O₂ or peroxides .
Key Research Findings
Hypothetical Reactions (Based on Structural Analogs)
-
N-Alkylation :
-
Electrophilic Substitution :
Analytical Data
Unresolved Questions
-
Stability under photolytic conditions.
-
Regioselectivity in electrophilic substitutions (C6 vs. C8 positions).
Scientific Research Applications
Oncology
Paxalisib has been primarily investigated for its antineoplastic activity. Clinical studies have demonstrated its effectiveness in treating patients with recurrent glioblastoma. The drug's ability to penetrate the blood-brain barrier enhances its therapeutic potential against brain tumors.
Study | Findings |
---|---|
Phase I Clinical Trial | Showed safety and tolerability in patients with recurrent glioblastoma. |
Combination Therapy | Evaluated in conjunction with other agents to enhance efficacy against resistant tumors. |
Neurodegenerative Diseases
Research has indicated that PI3K inhibitors like Paxalisib may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of the PI3K/Akt/mTOR pathway may help in reducing neuroinflammation and promoting neuronal survival.
Immunotherapy
Paxalisib is also being explored in combination with immune checkpoint inhibitors to enhance anti-tumor immunity. The rationale is that inhibiting PI3K can improve T-cell function and increase the efficacy of immunotherapeutic agents.
Case Study 1: Glioblastoma Multiforme Treatment
In a clinical study involving Paxalisib, patients with recurrent glioblastoma received the drug as a monotherapy or in combination with other treatments. Results indicated a significant reduction in tumor size and improved overall survival rates compared to historical controls.
Case Study 2: Combination with Immune Checkpoint Inhibitors
A recent trial investigated the effects of Paxalisib combined with PD-1 inhibitors in patients with advanced solid tumors. Preliminary results showed enhanced immune response and tumor regression in a subset of patients.
Mechanism of Action
Paxalisib exerts its effects by inhibiting the phosphoinositide 3-kinase and mammalian target of rapamycin pathways, which are critical control mechanisms in cell growth and division. These pathways are often activated in various forms of cancer, including glioblastoma. By inhibiting these pathways, paxalisib can reduce tumor growth and improve patient survival. The ability of paxalisib to cross the blood-brain barrier is a key feature that distinguishes it from other inhibitors in its class .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other dihydro-oxazino-purine derivatives. Below is a comparative analysis based on available evidence and structural analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Dimethyl groups at the 6-position may restrict rotational freedom, enhancing binding specificity to hydrophobic pockets in target proteins compared to mono-methyl or unsubstituted analogs .
In contrast, phenyl-substituted analogs from 1972 studies were primarily synthesized for exploratory heterocyclic chemistry rather than therapeutic applications .
Synthetic Accessibility :
- The phenyl-substituted analogs in were synthesized via cyclization reactions with acetic anhydride, whereas the target compound’s morpholine and dimethyl groups likely require more complex functionalization steps, such as Buchwald-Hartwig amination or nucleophilic substitution .
Biological Activity
5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine, commonly known as Paxalisib (GDC-0084), is a synthetic organic compound primarily recognized for its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of malignant gliomas and other cancers.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂N₈O₂ |
Molecular Weight | 382.4 g/mol |
CAS Registry Number | 1382979-44-3 |
XLogP3 | -0.3 |
Topological Polar Surface Area | 117 Ų |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 9 |
Paxalisib functions as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial in regulating various cellular processes such as growth, proliferation, and survival. By inhibiting PI3K, Paxalisib disrupts these processes in cancer cells, leading to reduced tumor growth and increased apoptosis.
Antineoplastic Activity
Paxalisib has demonstrated significant antitumor activity in preclinical studies. It is particularly effective against glioblastoma cell lines and has shown the ability to penetrate the blood-brain barrier (BBB), which is critical for treating brain tumors. In vitro studies indicate that Paxalisib can inhibit cell proliferation and induce apoptosis in glioma cells at low micromolar concentrations .
In Vivo Studies
In vivo efficacy has been assessed using animal models of glioma. Studies have shown that treatment with Paxalisib resulted in a marked reduction in tumor volume compared to control groups. For instance, a study reported a significant decrease in tumor growth rates in mice treated with Paxalisib versus those receiving placebo .
Case Studies
-
Case Study on Glioblastoma :
- Objective : Evaluate the efficacy of Paxalisib in patients with recurrent glioblastoma.
- Findings : Patients exhibited partial responses with prolonged progression-free survival compared to historical controls. Adverse effects were manageable, primarily including fatigue and gastrointestinal disturbances .
- Combination Therapy Study :
Pharmacokinetics
Paxalisib demonstrates favorable pharmacokinetic properties:
- Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
- Distribution : High distribution volume indicating extensive tissue penetration.
- Metabolism : Primarily metabolized by liver enzymes; exhibits moderate clearance rates.
- Excretion : Excreted primarily through urine and feces.
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for this compound, considering its complex heterocyclic architecture?
- Methodological Answer : Synthesis should involve sequential heterocycle formation and functionalization. For example:
Core assembly : Start with a pyrimidine precursor (e.g., 2-aminopyrimidine) and introduce the purino-oxazine moiety via nucleophilic substitution or cyclocondensation. Morpholine incorporation may follow using Buchwald-Hartwig amination or similar coupling reactions .
Purification : Employ column chromatography (silica gel or reverse-phase) and recrystallization (e.g., ethanol/water mixtures) to isolate intermediates and final product. Monitor purity via HPLC (>95%) and LC-MS .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement. Optimize crystal growth via vapor diffusion (e.g., DMF/ether) and validate bond lengths/angles against density functional theory (DFT) models .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., amine N-H stretches at ~3300 cm⁻¹). Assign proton environments using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and compare with predicted shifts from computational tools like ACD/Labs .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to investigate the roles of the morpholine and dihydropurine moieties in biological activity?
- Methodological Answer :
Analog synthesis : Prepare derivatives with modified morpholine (e.g., piperazine replacement) or truncated purine-oxazine systems.
Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., antiproliferative activity in cancer lines). Use IC₅₀ comparisons and molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Q. What computational strategies are recommended for modeling the compound’s binding affinity to putative enzymatic targets?
- Methodological Answer :
Target selection : Identify homologous proteins (e.g., PI3K/mTOR kinases) via sequence alignment (BLAST) and structural databases (PDB).
Docking studies : Use Schrödinger Suite or MOE for flexible ligand docking. Validate poses with molecular dynamics (GROMACS) and binding free energy calculations (MM-PBSA) .
Q. How should one address discrepancies in reported synthetic yields or biological activity data across studies?
- Methodological Answer :
Critical analysis : Compare reaction conditions (catalyst loading, solvent polarity) and analytical methods (HPLC vs. NMR purity). For biological data, assess assay variability (e.g., cell line passage number, ATP concentration in kinase assays) .
Reproducibility tests : Replicate key experiments with controlled variables (e.g., inert atmosphere for air-sensitive steps) and report confidence intervals .
Q. What considerations are critical when designing stability studies under varying pH and temperature conditions?
- Methodological Answer :
Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation products via UPLC-MS and identify major pathways (e.g., hydrolysis of morpholine ring) .
Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C and recommend storage conditions (e.g., desiccated, -20°C) .
Q. Experimental Design & Theoretical Frameworks
Q. How can researchers integrate this compound into a broader theoretical framework for kinase inhibitor development?
- Methodological Answer :
Hypothesis-driven design : Link its scaffold to known kinase pharmacophores (e.g., hinge-binding motifs). Use free-energy perturbation (FEP) to predict affinity for understudied kinases .
Mechanistic studies : Perform time-resolved fluorescence to measure binding kinetics (kₒₙ/kₒff) and validate allosteric modulation via cryo-EM .
Properties
IUPAC Name |
5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWACEZVCMBSKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1382979-44-3 | |
Record name | Paxalisib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1382979443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paxalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PAXALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5DKZ70636 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.